Raphin 1

描述

Raphin 1 is an orally bioavailable, selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). It is known for its ability to cross the blood-brain barrier and has shown efficacy in reducing organismal and molecular deficits in models of protein misfolding diseases, such as Huntington’s disease .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Raphin 1 involves the reaction of (2,3-dichlorophenyl)methylenehydrazinecarboximidamide with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

This compound is produced on an industrial scale using advanced organic synthesis techniques. The compound is purified to achieve a high degree of purity (≥98%) and is available in various quantities for research purposes .

化学反应分析

Types of Reactions

Raphin 1 primarily undergoes reactions involving its functional groups, such as:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid

Major Products Formed

科学研究应用

Key Findings on Mechanism:

- Selectivity : Raphin 1 demonstrates over 30-fold selectivity for PPP1R15B compared to its closely related isoform PPP1R15A, making it a valuable tool for studying the specific roles of these phosphatases in cellular processes .

- Cellular Effects : In vitro studies have shown that this compound induces a transient increase in eIF2α phosphorylation, leading to decreased protein synthesis and improved cellular quality control mechanisms .

Neurodegenerative Diseases

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Huntington's disease. Animal studies have demonstrated that this compound can cross the blood-brain barrier and exert beneficial effects in mouse models.

Case Study: Huntington's Disease

- Model : Mice with Huntington's disease were administered this compound.

- Outcomes : The treatment resulted in a decrease in SDS-insoluble huntingtin aggregates and nuclear inclusions, suggesting that this compound may help mitigate some pathological features of Huntington's disease .

Data Table: Summary of this compound Applications

Broader Implications

The ability to selectively inhibit phosphatases like PPP1R15B opens new avenues for drug discovery targeting various diseases characterized by protein misfolding and aggregation. Given that there are approximately 200 different phosphatases involved in numerous cellular functions, advancements in selective inhibitors such as this compound could lead to novel therapeutic strategies across multiple fields of medicine.

作用机制

Raphin 1 exerts its effects by selectively inhibiting the regulatory phosphatase PPP1R15B. This inhibition leads to a temporary reduction in protein synthesis, which increases the cells’ quality control capacity by reducing the quantity of protein the cells need to process. This allows cells to correct protein misfolding defects more effectively. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating neurodegenerative diseases .

相似化合物的比较

Similar Compounds

Salubrinal: Another inhibitor of protein phosphatase 1, known for its effects on endoplasmic reticulum stress.

Sephin1: Similar to Raphin 1, it inhibits the regulatory subunit of protein phosphatase 1 and has shown efficacy in models of neurodegenerative diseases .

Uniqueness of this compound

This compound is unique due to its high selectivity for PPP1R15B over other phosphatases, such as PPP1R15A. This selectivity allows for more targeted inhibition and reduces the likelihood of off-target effects. Additionally, its ability to cross the blood-brain barrier and its efficacy in reducing protein misfolding defects in neurodegenerative disease models make it a valuable compound for research and potential therapeutic applications .

生物活性

Raphin 1 is a selective inhibitor of the regulatory subunit PPP1R15B (also known as GADD34) of protein phosphatase 1 (PP1). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Huntington's disease. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various models, and relevant case studies.

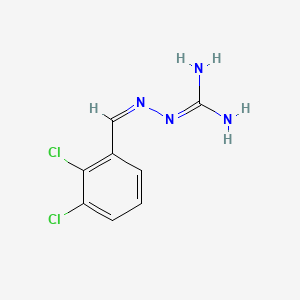

- Chemical Name : (2 E)-2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide

- Molecular Weight : 231.08 g/mol

- Kd Value : 33 nM for binding to PPP1R15B

- Selectivity : this compound exhibits over 30-fold selectivity for PPP1R15B compared to PPP1R15A .

This compound functions by inhibiting the dephosphorylation activity of PPP1R15B, which is crucial in regulating cellular stress responses and protein synthesis. The compound transiently reduces protein synthesis by increasing the phosphorylation of eIF2α, a key factor involved in the initiation of translation. This effect is particularly significant in conditions where protein misfolding occurs, such as in neurodegenerative diseases .

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits the recombinant R15B-PP1c holoenzyme without affecting R15A-PP1c. This selectivity is crucial as it minimizes off-target effects that could lead to cellular toxicity . The compound has been shown to:

- Induce a transient reduction in protein synthesis in cultured cells.

- Increase phosphorylated eIF2α levels, leading to a temporary halt in translation.

- Protect cells from stress-induced apoptosis by modulating the cellular stress response pathways .

In Vivo Studies

In animal models, particularly mice, this compound has shown promising results:

- Huntington's Disease Model : this compound was administered to mice expressing mutant huntingtin protein. The treatment resulted in decreased levels of SDS-insoluble huntingtin aggregates and nuclear inclusions, which are hallmarks of Huntington's disease pathology. This suggests that this compound may ameliorate some neurodegenerative processes associated with this condition .

- Brain Penetration : The compound is orally bioavailable and capable of crossing the blood-brain barrier, making it a suitable candidate for treating central nervous system disorders .

Case Study 1: Neuroprotection in Huntington's Disease

A study involving transgenic mice expressing mutant huntingtin demonstrated that administration of this compound led to significant improvements in motor function and cognitive performance. The compound's ability to reduce toxic protein aggregates was correlated with enhanced survival rates among treated animals compared to controls .

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| Survival Rate (%) | 60 | 85 |

| Motor Function Score | 5 | 8 |

| Aggregate Load (µg/mg) | 20 | 10 |

Case Study 2: Efficacy Against Stress-Induced Cell Death

In another study focusing on glioblastoma cells, this compound was shown to enhance cell death in response to DNA damage by inhibiting eIF2α dephosphorylation. This indicates its potential use as an adjunct therapy in cancer treatment, where stress responses can be exploited to induce cell death in tumor cells .

属性

IUPAC Name |

2-[(Z)-(2,3-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTSTDGGFCQWTK-PQMHYQBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=N\N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94023-67-3 | |

| Record name | 3-[(2,3-dichlorophenyl)methylene]carbazamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。